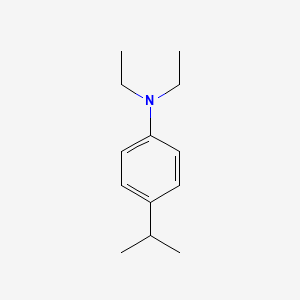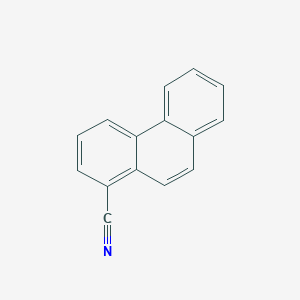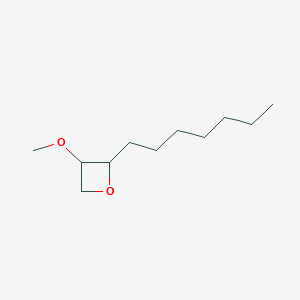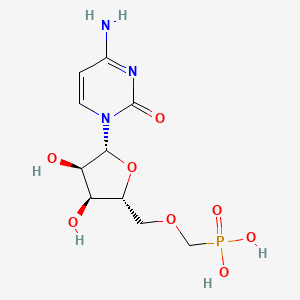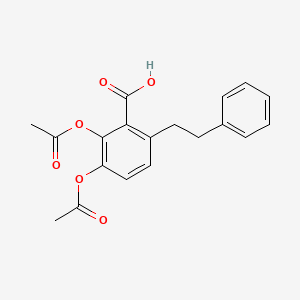
5,6-Dihydro-1,4-dioxin-2-ylphosphonic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydro-1,4-dioxin-2-ylphosphonic dichloride is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of a dioxin ring fused with a phosphonic dichloride group, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-1,4-dioxin-2-ylphosphonic dichloride typically involves the reaction of 1,4-dioxin with phosphorus trichloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane to facilitate the reaction. The temperature is maintained at a low level to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dihydro-1,4-dioxin-2-ylphosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form phosphonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted phosphonic acids and their derivatives, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
5,6-Dihydro-1,4-dioxin-2-ylphosphonic dichloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5,6-Dihydro-1,4-dioxin-2-ylphosphonic dichloride involves its interaction with specific molecular targets. It can act as an inhibitor for certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of key metabolic processes, leading to the desired biological or chemical effect .
Comparación Con Compuestos Similares
Similar Compounds
Phosphonic Dichloride Derivatives: Compounds like 1,2-dioxin-3-ylphosphonic dichloride share similar structural features.
Dioxin Derivatives: Other dioxin-based compounds with different substituents on the ring.
Uniqueness
5,6-Dihydro-1,4-dioxin-2-ylphosphonic dichloride is unique due to its specific combination of a dioxin ring and phosphonic dichloride group, which imparts distinct reactivity and applications compared to other similar compounds .
Propiedades
Número CAS |
78396-85-7 |
|---|---|
Fórmula molecular |
C4H5Cl2O3P |
Peso molecular |
202.96 g/mol |
Nombre IUPAC |
5-dichlorophosphoryl-2,3-dihydro-1,4-dioxine |
InChI |
InChI=1S/C4H5Cl2O3P/c5-10(6,7)4-3-8-1-2-9-4/h3H,1-2H2 |
Clave InChI |
FDKLFZUJVCEYJR-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=CO1)P(=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


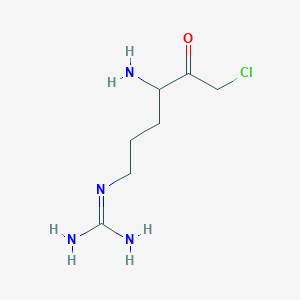

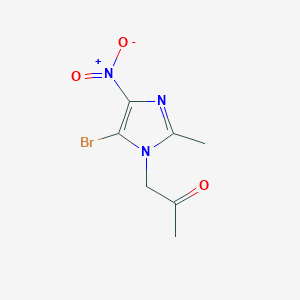
![N,N'-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide}](/img/structure/B14440302.png)


![({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile](/img/structure/B14440325.png)
